Superior Kinome Selectivity Profile of GNE-7915 Against a Broad Panel of 451 Kinases
GNE-7915 exhibits a high degree of kinase selectivity, a critical attribute for minimizing off-target pharmacology. In a DiscoveRx KINOMEscan panel comprising 451 kinases tested at 0.1 μM, GNE-7915 inhibited only three kinases (LRRK2, TTK, and ALK) by more than 30% [1]. This contrasts with many earlier LRRK2 inhibitors that were less selective. This selectivity is quantified by its biochemical Ki of 1 nM for LRRK2, compared to 53 nM for TTK, representing a 53-fold selectivity window [1].
| Evidence Dimension | Kinase Selectivity |
|---|---|
| Target Compound Data | LRRK2 Ki = 1 nM; Inhibits only 3/451 kinases >30% at 0.1 μM [1] |
| Comparator Or Baseline | TTK Ki = 53 nM; ALK Ki not disclosed but >65% probe displaced at 0.1 μM [1] |
| Quantified Difference | 53-fold selectivity for LRRK2 over TTK [1] |
| Conditions | Biochemical assay for Ki; DiscoveRx KINOMEscan at 0.1 μM ATP-competitive binding assay. |
Why This Matters
For researchers requiring a tool compound to dissect LRRK2-specific signaling without confounding off-target kinase inhibition, GNE-7915 offers a well-defined selectivity window that is quantifiably superior to less characterized alternatives.
- [1] Chemical Probes Portal. GNE7915 Probe Report. https://www.chemicalprobes.org/gne7915 (accessed 2026-04-18). View Source
